3-(2-Methylphenyl)propanal
Overview
Description
3-(2-Methylphenyl)propanal, also known as 2-Methyl-3-phenylpropanal, is an organic compound with the molecular formula C10H12O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a carbon atom. This compound is notable for its aromatic properties due to the presence of a phenyl group, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
3-(2-Methylphenyl)propanal is a relatively understudied compound As such, its primary targets and their roles are not well-documented in the literature
Mode of Action
The mode of action of this compound is currently unknown due to the lack of research on this specific compound . The interaction of this compound with its potential targets and the resulting changes are areas for future investigation.
Biochemical Pathways
It belongs to the class of organic compounds known as phenylpropanes . Phenylpropanes are known to play a role in various biochemical pathways, but the specific pathways affected by this compound remain to be elucidated.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Methylphenyl)propanal can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with propanal in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5CH3+CH3CH2CHOAlCl3C6H4(CH3)CH2CH2CHO
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include elevated temperatures and pressures to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 3-(2-Methylphenyl)propanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol, 3-(2-Methylphenyl)propanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(2-Methylphenyl)propanoic acid.
Reduction: 3-(2-Methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Methylphenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the fragrance industry due to its pleasant aromatic properties and as a building block for the synthesis of various fine chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(4-Isobutylphenyl)propanal: Known for its use in the fragrance industry, particularly in perfumes.
3-(4-tert-Butylphenyl)propanal: Used in the synthesis of fine chemicals and as a fragrance ingredient.
3-(2-Methylphenyl)propanoic acid: The oxidized form of 3-(2-Methylphenyl)propanal, used in organic synthesis.
Uniqueness
This compound is unique due to its specific structural features, including the position of the methyl group on the phenyl ring, which influences its reactivity and applications. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(2-methylphenyl)propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,8H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHMXRXLWPQFTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569870 | |
Record name | 3-(2-Methylphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19564-40-0 | |
Record name | 3-(2-Methylphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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